Methyl 4-(2-(((1-(furan-3-carbonyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate
Description
Historical Context of Piperidine-Based Benzoate Compounds
Piperidine derivatives have been central to medicinal chemistry since the mid-20th century, with early applications in antipsychotics and analgesics. The incorporation of benzoate esters into piperidine frameworks emerged in the 1980s as a strategy to enhance metabolic stability and bioavailability. For example, ethyl 4-hydroxypiperidine-1-carboxylate derivatives were pivotal in optimizing antiviral agents during the 2010s, as demonstrated in studies targeting influenza virus replication. The fusion of furan rings with piperidine systems, as seen in this compound, represents a modern evolution of this approach, leveraging heterocyclic diversity to improve target selectivity.
Table 1: Evolution of Piperidine-Benzoate Hybrids
| Decade | Key Development | Application |
|---|---|---|
| 1980s | Ethyl piperidine carboxylates | Antipsychotics |
| 2000s | Hydroxypiperidine benzoates | Antivirals |
| 2020s | Furan-piperidine conjugates | Protein modulators |
Significance in Medicinal Chemistry
This compound’s significance lies in its modular structure, which allows for precise modifications to optimize pharmacokinetic properties. The furan-3-carbonyl group enhances electron-deficient character, facilitating interactions with cysteine residues in enzymatic pockets. Simultaneously, the benzoate ester improves membrane permeability, addressing a common limitation of polar drug candidates. Comparative studies of analogous compounds, such as N-cyclopropyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, highlight the critical role of the piperidine-furan interface in balancing potency and solubility.
Structural Classification and Nomenclature
The IUPAC name This compound systematically describes its structure:
- Piperidine core : A six-membered nitrogen-containing ring at position 1.
- Furan-3-carbonyl : A furan ring substituted at the 3-position with a carbonyl group, linked to piperidine.
- Acetamido bridge : A 2-oxoacetamido group connecting the piperidine and benzoate moieties.
- Benzoate ester : A methyl ester at the para position of the benzene ring.
Table 2: Structural Attributes
| Component | Functional Group | Role |
|---|---|---|
| Piperidine | Tertiary amine | Rigid scaffold |
| Furan-3-carbonyl | Heterocyclic ketone | Electrophilic reactivity |
| 2-Oxoacetamido | Amide | Hydrogen bonding |
| Benzoate | Ester | Lipophilicity enhancement |
The molecular formula is C₂₂H₂₅N₃O₇ , with a molecular weight of 455.45 g/mol.
Research Relevance in Pharmaceutical Development
Current research focuses on this compound’s potential as a protein-homeostasis modulator, particularly in diseases characterized by misfolded proteins. Patent literature reveals its structural similarity to compounds that restore ubiquitin-proteasome function, a mechanism relevant in neurodegenerative disorders. Additionally, its piperidine scaffold aligns with derivatives shown to inhibit viral entry mechanisms, suggesting applicability in antiviral drug discovery.
Table 3: Potential Therapeutic Applications
Properties
IUPAC Name |
methyl 4-[[2-[[1-(furan-3-carbonyl)piperidin-4-yl]methylamino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-29-21(28)15-2-4-17(5-3-15)23-19(26)18(25)22-12-14-6-9-24(10-7-14)20(27)16-8-11-30-13-16/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUVTIQVPMYGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-(((1-(furan-3-carbonyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate, a compound with complex structural features, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a furan ring, a piperidine moiety, and multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 376.48 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the piperidine and furan moieties suggests potential interactions with neurotransmitter receptors and enzymes, which can modulate physiological responses.
- Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering drug metabolism or biosynthesis.
- Receptor Modulation : The structural components may allow it to bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
Antimicrobial Properties
Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, compounds containing the furan and piperidine structures have shown effectiveness against various bacterial strains.
Anticancer Potential
Recent studies have explored the anticancer potential of similar compounds. In vitro assays indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of a related compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potent antibacterial properties.
- Anticancer Activity Assessment : In a study on human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (p < 0.05), indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Scaffolds
Methyl 4-[2-(4-Phenylpiperazin-1-yl)acetamido]benzoate ()
- Structure : Replaces the furan-3-carbonyl-piperidine group with a 4-phenylpiperazine moiety.
- Key Differences :
- The phenylpiperazine group introduces stronger aromatic interactions compared to the furan-derived system.
- Reduced steric hindrance due to the absence of the methylene linker in the piperidine substituent.
- Implications : The phenylpiperazine variant may exhibit enhanced binding to serotonin or dopamine receptors, whereas the furan-containing compound could prioritize selectivity for targets sensitive to heterocyclic oxygen interactions .
Phenoxyethyl Piperidine Derivatives ()
- Examples: Compound 14: methyl 4-[[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]methyl]benzoate (m/z 397). Compound 15: methyl 4-[(1S)-1-[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]propyl]benzoate (m/z 425).
- Key Differences: These compounds feature phenoxyethyl-piperidine motifs instead of furan-carbonyl-piperidine.
- Applications : Designed for arthritis treatment, suggesting that the target compound’s furan substituent might alter anti-inflammatory efficacy or metabolic stability .
Furan-Containing Analogues ()
- Example: [2-(Furan-2-ylmethylcarbamoylamino)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate (CAS: 733029-95-3).
- Key Differences: Incorporates a furan-2-ylmethyl group rather than furan-3-carbonyl-piperidine.
- Implications : Furan positioning (2- vs. 3-) and substitution patterns significantly influence electronic and steric profiles, impacting target engagement .
Functional Group Analysis
Research Findings and Hypotheses
- Bioavailability : The target compound’s furan-3-carbonyl-piperidine group may improve metabolic stability compared to phenylpiperazine derivatives, which are prone to oxidative metabolism .
- Selectivity : The furan oxygen could engage in hydrogen bonding with polar residues in enzyme active sites, a feature absent in purely aromatic analogs like Compound 14 .
- Synthetic Feasibility : Piperidine-furan hybrids require multistep synthesis (e.g., amidation, carbonyl coupling), contrasting with simpler phenylpiperazine preparations .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the purity and structural integrity of Methyl 4-(2-(((1-(furan-3-carbonyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (95:5 ratio) for baseline separation. Monitor purity at 254 nm and validate against reference standards .
- Nuclear Magnetic Resonance (NMR) : Perform 1H and 13C NMR in deuterated DMSO to confirm the presence of the furan-3-carbonyl group (δ 7.4–7.6 ppm for furan protons) and piperidinyl methylene signals (δ 2.8–3.2 ppm) .
Q. How should solubility challenges for this compound be addressed during in vitro assays?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO (primary solvent) at 10 mM, followed by dilution in PBS or cell culture media. If precipitation occurs, use surfactants like Tween-80 (0.1% v/v) or cyclodextrin derivatives to enhance solubility .
- Dynamic Light Scattering (DLS) : Confirm colloidal stability post-dilution to avoid false negatives in cellular assays .
Q. What synthetic strategies minimize steric hindrance during the coupling of the piperidinyl and benzoate moieties?
- Methodological Answer :
- Stepwise Acylation : First, activate the furan-3-carbonyl group using HATU/DIPEA in anhydrous DMF, followed by coupling with the piperidinyl-methylamine intermediate. Use microwave-assisted synthesis (60°C, 30 min) to improve yield .
- Protection-Deprotection : Temporarily protect the benzoate methyl ester with tert-butyl groups to prevent unwanted side reactions during amidation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Standardized Assay Conditions : Replicate experiments under controlled pH (7.4), temperature (37°C), and serum-free conditions to minimize variability. Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may contribute to contradictory results .
Q. What experimental designs are optimal for studying the compound's stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (UV light, 254 nm) conditions. Monitor degradation via UPLC-QTOF-MS to identify vulnerable functional groups (e.g., furan ring oxidation) .
- Long-Term Stability : Store lyophilized samples at -80°C with desiccants and assess stability over 12 months using accelerated stability protocols (40°C/75% RH) .
Q. How can the environmental fate of this compound be modeled to assess ecological risks?
- Methodological Answer :
- QSAR Modeling : Use EPI Suite to predict biodegradation half-lives and bioaccumulation factors. Validate with experimental data from OECD 301D ready biodegradability tests .
- Aquatic Toxicity Assays : Expose Daphnia magna to sublethal concentrations (0.1–10 µM) and measure survival, reproduction, and oxidative stress markers (e.g., catalase activity) .
Q. What strategies mitigate off-target effects in kinase inhibition studies involving this compound?
- Methodological Answer :
- Kinome-Wide Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target hits. Prioritize structural optimization of the benzoate moiety to enhance selectivity .
- Molecular Dynamics Simulations : Model binding interactions with ATP-binding pockets to predict and reduce cross-reactivity with non-target kinases .
Contradiction Analysis & Troubleshooting
Q. Why might solubility data conflict between computational predictions and experimental results?
- Resolution :
- Parameter Calibration : Recalculate logP values using COSMO-RS or ACD/Labs software, incorporating experimental melting point data for accuracy.
- Polymorph Screening : Use X-ray diffraction to identify crystalline forms that may reduce solubility unexpectedly .
Q. How to address inconsistencies in cytotoxicity IC50 values across cell lines?
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
